molecular formula C22H17N3O4 B251692 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue: B251692
Poids moléculaire: 387.4 g/mol
Clé InChI: PGDNQJKUOCPXBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective inhibitor of this compound, which is involved in the phosphorylation of tau protein and beta-amyloid precursor protein, both of which are implicated in the pathogenesis of Alzheimer's disease. By inhibiting this compound, the compound reduces the production of beta-amyloid peptides and tau protein phosphorylation, thereby potentially slowing down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models and cell-based assays. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and bipolar disorder. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its specificity for this compound, which allows for targeted inhibition of the enzyme without affecting other cellular processes. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of the compound in other neurological disorders and to elucidate its mechanism of action in more detail.

Méthodes De Synthèse

The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2-amino-5-methylpyridine to form the intermediate product, which is then reacted with ethyl chloroformate and triethylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Applications De Recherche Scientifique

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. The compound has been shown to inhibit glycogen synthase kinase-3 (this compound), a key enzyme involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Propriétés

Formule moléculaire

C22H17N3O4

Poids moléculaire

387.4 g/mol

Nom IUPAC

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H17N3O4/c1-13-4-5-15(22-25-20-18(29-22)3-2-8-23-20)11-16(13)24-21(26)14-6-7-17-19(12-14)28-10-9-27-17/h2-8,11-12H,9-10H2,1H3,(H,24,26)

Clé InChI

PGDNQJKUOCPXBY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCCO5

SMILES canonique

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCCO5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.